Pyridine, 2-(ethylthio)-
Overview
Description
KCA 098, also known as 3,9-bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro[3,2-c]quinoline-6-one, is a benzofuroquinoline derivative. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of osteoporosis. KCA 098 exhibits unique properties that make it a promising candidate for further research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KCA 098 involves several key steps. The initial cyclization of m-anisidine with 2,4-dimethoxyphenylmalonic acid diethyl ester in refluxing diphenyl ether produces 3-(2,4-dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2-(1H)-one. This intermediate undergoes a second cyclization process in refluxing 47% aqueous hydrobromic acid, yielding 3,9-dihydroxybenzofuro[3,2-c]quinolin-6-(5H)-one. Finally, esterification with N,N-dimethylcarbamoyl chloride in the presence of triethylamine and dimethylaminopyridine in dimethylformamide results in the formation of KCA 098 .
Industrial Production Methods
Industrial production of KCA 098 may involve optimizing the synthetic route to ensure high yield and purity. Techniques such as co-grinding with water-soluble polymers like hydroxypropyl cellulose or polyvinylpyrrolidone can improve the dissolution rate and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions
KCA 098 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in KCA 098.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving KCA 098 include hydrobromic acid, N,N-dimethylcarbamoyl chloride, triethylamine, and dimethylaminopyridine. Reaction conditions such as refluxing and the use of specific solvents like dimethylformamide are crucial for successful synthesis and modification of the compound .
Major Products Formed
The major products formed from the reactions of KCA 098 depend on the specific reaction conditions and reagents used. For example, esterification with N,N-dimethylcarbamoyl chloride results in the formation of the final KCA 098 compound .
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable subject for chemical research and synthesis studies.
Mechanism of Action
KCA 098 exerts its effects by inhibiting bone resorption and stimulating bone formation. The compound interacts with bone resorption factors, leading to a decrease in bone degradation. Additionally, KCA 098 promotes the activity of osteoblasts, which are responsible for bone formation. This dual action makes it a promising candidate for the treatment of osteoporosis and other bone-related conditions .
Comparison with Similar Compounds
Similar Compounds
Ipriflavone: A synthetic isoflavone used clinically for osteoporosis treatment.
Coumestrol: A naturally occurring weak phytoestrogen with similar bone metabolism effects.
Uniqueness of KCA 098
KCA 098 is unique in its potent dual action of inhibiting bone resorption and stimulating bone formation. Its effectiveness at lower concentrations compared to similar compounds like ipriflavone highlights its potential as a more efficient therapeutic agent .
Biological Activity
Pyridine, 2-(ethylthio)- is a compound that has garnered attention for its diverse biological activities. As a derivative of pyridine, it shares the pharmacological properties typical of this heterocyclic class, which is known for its role in medicinal chemistry. This article explores the biological activity of Pyridine, 2-(ethylthio)-, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.
Chemical Structure and Properties
Pyridine, 2-(ethylthio)- (C₇H₉NS) features an ethylthio group attached to the second position of the pyridine ring. This structural modification can significantly influence its biological properties. The nitrogen atom in the pyridine ring allows for hydrogen bonding and coordination with metal ions, which is crucial for its interaction with biological targets .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyridine derivatives. For instance:
- Mechanism of Action : Pyridine compounds often exhibit their antimicrobial effects by disrupting bacterial cell walls or interfering with metabolic pathways .
- Research Findings : A study demonstrated that certain pyridine derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 55-56 μg/mL .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Pyridine, 2-(ethylthio)- | S. aureus | 56 |
Pyridine, 2-(ethylthio)- | E. coli | 55 |
Anticancer Properties
Pyridine derivatives have been extensively investigated for their anticancer properties. The following points summarize key findings:
- Cell Lines Tested : Research has shown that compounds derived from pyridine exhibit antiproliferative activity against various cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) .
- Case Study : A recent study synthesized new thienopyridine derivatives and evaluated their anticancer activity using the MTT assay. The results indicated that specific derivatives had strong antiproliferative effects, particularly against HepG-2 and MCF-7 cells .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Thienopyridine Derivative | HCT-116 | 12 |
Thienopyridine Derivative | HepG-2 | 9 |
Thienopyridine Derivative | MCF-7 | 10 |
The biological activity of Pyridine, 2-(ethylthio)- is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Pyridines can act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, they inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis .
- Targeting Kinases : Some pyridine derivatives have been identified as inhibitors of kinases such as EGFR and HER2, which are critical in cancer signaling pathways .
Properties
IUPAC Name |
2-ethylsulfanylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTBXHXRHAFYJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328617 | |
Record name | 2-ethylsulfanylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19006-76-9 | |
Record name | 2-ethylsulfanylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be inferred about the reactivity of the 2-ethylsulfanylpyridine moiety based on the reported transformation?
A1: The research paper [] describes the unexpected formation of 6-methyl-4-(5-methylfuran-2-yl)-2-ethylsulfanylpyridine-3-carbonitrile from a more complex precursor molecule. This transformation suggests that the 2-ethylsulfanylpyridine moiety can undergo unexpected rearrangements and fragmentations under certain reaction conditions. While the exact mechanism isn't detailed in the paper, it highlights the potential reactivity of this moiety, especially when incorporated into complex molecules with various functional groups. This reactivity could be further investigated for potential applications in synthetic chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.